molecular formula C19H16N2O6 B4666501 N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide

N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide

Cat. No.: B4666501
M. Wt: 368.3 g/mol
InChI Key: ZLKRLDKFDFHYQB-UKTHLTGXSA-N
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Description

N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide is a complex organic compound that combines elements of benzodioxole, pyrrolidinone, and furan carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrrolidinone Ring: This involves the reaction of succinic anhydride with ammonia or an amine.

    Coupling Reactions: The benzodioxole and pyrrolidinone intermediates are then coupled through a series of condensation reactions, often involving reagents like acetic anhydride and catalysts such as pyridine.

    Final Assembly: The furan carboxamide group is introduced in the final step, typically through a reaction with furan-2-carboxylic acid and a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide: shares similarities with other benzodioxole and pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structure, which integrates multiple functional groups and heterocyclic rings, providing a versatile scaffold for various applications in research and industry.

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c22-17-4-1-7-21(17)19(24)13(20-18(23)15-3-2-8-25-15)9-12-5-6-14-16(10-12)27-11-26-14/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKRLDKFDFHYQB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(1E)-1-(2H-1,3-Benzodioxol-5-YL)-3-oxo-3-(2-oxopyrrolidin-1-YL)prop-1-EN-2-YL]furan-2-carboxamide

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